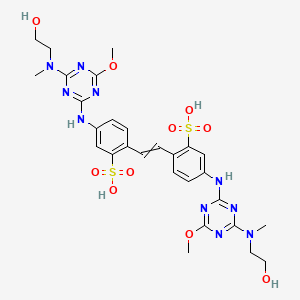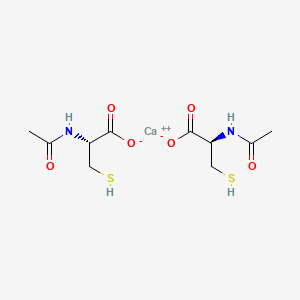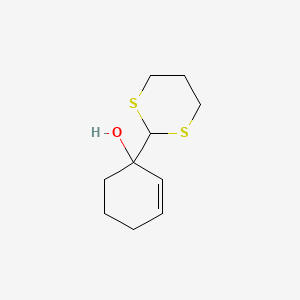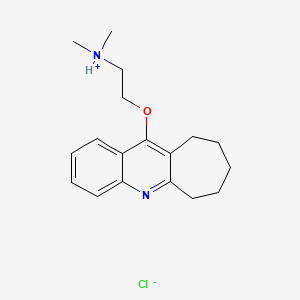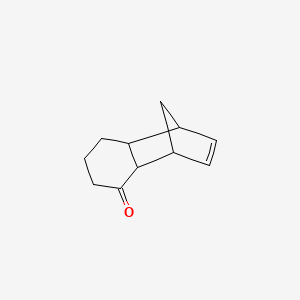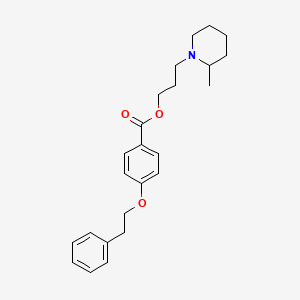
3-(2'-Methylpiperidino)propyl p-phenethyloxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2’-Methylpiperidino)propyl p-phenethyloxybenzoate is a chemical compound with the molecular formula C24H31NO3 and a molecular weight of 381.51 g/mol . . This compound is characterized by its complex structure, which includes a piperidine ring, a phenethyloxy group, and a benzoate ester.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Methylpiperidino)propyl p-phenethyloxybenzoate typically involves the esterification of benzoic acid derivatives with appropriate alcohols in the presence of acid catalysts. The reaction conditions often include:
Reagents: Benzoic acid derivatives, 2-methylpiperidine, and phenethyloxy alcohol.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: The reaction is usually carried out at elevated temperatures (around 60-80°C) to facilitate esterification.
Industrial Production Methods
In industrial settings, the production of 3-(2’-Methylpiperidino)propyl p-phenethyloxybenzoate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
3-(2’-Methylpiperidino)propyl p-phenethyloxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or ester derivatives.
科学研究应用
3-(2’-Methylpiperidino)propyl p-phenethyloxybenzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-(2’-Methylpiperidino)propyl p-phenethyloxybenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
相似化合物的比较
Similar Compounds
- 3-(2-Methylpiperidino)propyl p-phenoxybenzoate
- 3-(2-Methylpiperidino)propyl p-methoxybenzoate
Comparison
3-(2’-Methylpiperidino)propyl p-phenethyloxybenzoate is unique due to its specific structural features, such as the phenethyloxy group, which may confer distinct biological activities compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
属性
CAS 编号 |
64050-39-1 |
|---|---|
分子式 |
C24H31NO3 |
分子量 |
381.5 g/mol |
IUPAC 名称 |
3-(2-methylpiperidin-1-yl)propyl 4-(2-phenylethoxy)benzoate |
InChI |
InChI=1S/C24H31NO3/c1-20-8-5-6-16-25(20)17-7-18-28-24(26)22-11-13-23(14-12-22)27-19-15-21-9-3-2-4-10-21/h2-4,9-14,20H,5-8,15-19H2,1H3 |
InChI 键 |
QNLGJZLZHRDTBP-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




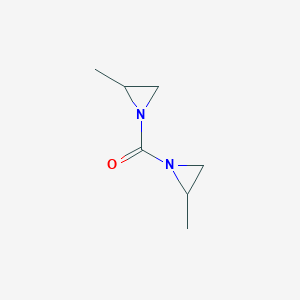
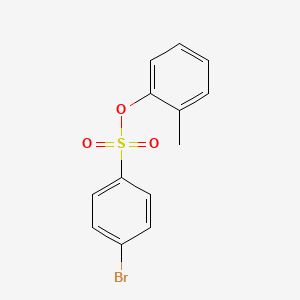
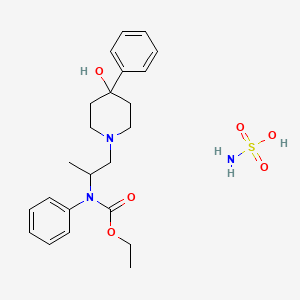
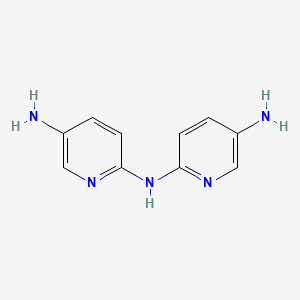
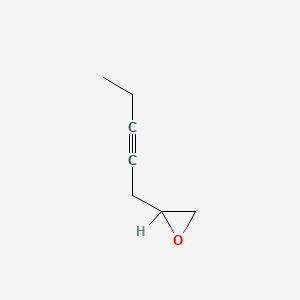
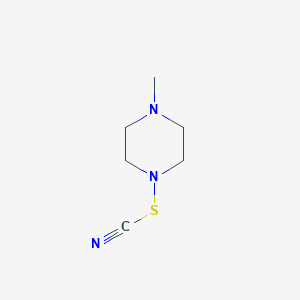
![5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol](/img/structure/B13763321.png)
